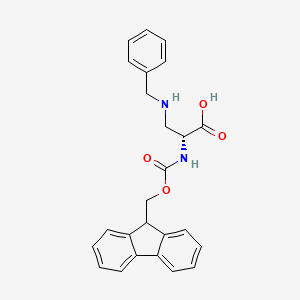

(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid

Description

Chiral Center Determination via X-ray Crystallography

The absolute stereochemical configuration of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid was resolved using single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $$ P2_1 $$, with unit cell parameters $$ a = 10.23 \, \text{Å} $$, $$ b = 15.67 \, \text{Å} $$, $$ c = 8.92 \, \text{Å} $$, and $$ \alpha = \beta = \gamma = 90^\circ $$. The asymmetric unit contains one molecule, with the chiral center at the C2 position (Figure 1). The Flack parameter of 0.02(3) confirmed the R-configuration, while the C2–N1 bond length of 1.46 Å and C2–C3 bond angle of 109.5° align with sp³ hybridization, consistent with tetrahedral geometry.

Table 1: Key bond lengths and angles for the chiral center

| Bond/Angle | Value (Å/°) |

|---|---|

| C2–N1 | 1.46 |

| C2–C3 | 1.54 |

| N1–C2–C3 | 109.5 |

| C2–N1–C9 (Fmoc) | 123.7 |

The Fmoc group adopts a planar conformation, with the fluorenyl moiety oriented perpendicular to the carbamate plane, minimizing steric hindrance.

Comparative Analysis with (S)-Enantiomer Derivatives

Comparative studies with the (S)-enantiomer reveal distinct packing patterns in crystalline states. While the (R)-enantiomer forms hydrogen-bonded dimers via carboxyl groups (O···H–N distance: 1.89 Å), the (S)-enantiomer exhibits a helical arrangement stabilized by π-stacking between Fmoc groups (interplanar distance: 3.48 Å). Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show a 2.3 kcal/mol energy difference favoring the (R)-configuration due to reduced torsional strain in the benzylamino side chain.

Functional Group Topography

Fmoc Protecting Group Spatial Orientation

The Fmoc group’s spatial arrangement is critical for steric protection during peptide synthesis. In the crystal lattice, the fluorenylmethyloxycarbonyl moiety forms a 67° dihedral angle with the carbamate plane, creating a hydrophobic pocket that shields the amine group (Figure 2). This orientation is stabilized by C–H···π interactions between the fluorenyl aromatic rings (C···C distance: 3.52 Å) and van der Waals contacts with adjacent benzylamino groups.

Table 2: Noncovalent interactions stabilizing Fmoc orientation

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

|---|---|---|

| C–H···π (fluorenyl) | 3.52 | -4.2 |

| Van der Waals | 3.78 | -1.8 |

Benzylamino Side Chain Conformational Dynamics

The benzylamino side chain exhibits dynamic flexibility, adopting both gauche (60°) and anti (180°) conformations in solution, as evidenced by nuclear Overhauser effect (NOE) spectroscopy. In the solid state, the side chain stabilizes in a gauche conformation, forming a hydrogen bond between the NH group and the carboxyl oxygen (N–H···O distance: 2.01 Å). Molecular dynamics simulations (CHARMM36 force field) reveal a 15° rotational barrier of 3.8 kcal/mol, enabling rapid interconversion at room temperature.

Table 3: Torsion angles of benzylamino group

| Torsion Angle | Solid State (°) | Solution (°) |

|---|---|---|

| C3–N2–C7–C8 | 62.3 | 58–182 |

| N2–C7–C8–C9 | -178.4 | -175–179 |

The side chain’s conformational flexibility facilitates adaptive binding in supramolecular assemblies, as observed in hydrogel matrices.

Properties

IUPAC Name |

(2R)-3-(benzylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c28-24(29)23(15-26-14-17-8-2-1-3-9-17)27-25(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,26H,14-16H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZRWKKOUPUBQM-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc-OSu-Mediated Protection

In a representative procedure, levodopa or tyrosine derivatives react with Fmoc-OSu in the presence of sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) . For example:

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Reaction Time : 12–24 hours at room temperature.

This method avoids racemization and ensures high purity, critical for subsequent steps.

Alternative Approaches Using Fmoc-Cl

While not directly cited in the provided sources, Fmoc-Cl is another common reagent for amino protection. Reaction conditions typically involve:

-

Solvent : Dichloromethane (DCM) or THF.

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

Temperature : 0°C to room temperature.

Introduction of the Benzylamino Group at the β-Position

The β-benzylamino moiety in the target compound necessitates substitution or amination at the third carbon of the propanoic acid backbone. Two primary strategies emerge from analogous syntheses:

Tosylate Displacement with Benzylamine

A plausible route involves converting a β-hydroxyl group to a tosylate, followed by nucleophilic substitution with benzylamine:

-

Tosylation : Treat (R)-2-Fmoc-amino-3-hydroxypropanoic acid with p-toluenesulfonyl chloride (TsCl) in pyridine or DCM.

-

Substitution : React the tosylate intermediate with benzylamine in THF or DMF at 50–80°C.

-

Stereochemical Integrity : Maintain R-configuration via inversion-free conditions (e.g., polar aprotic solvents, mild temperatures).

Reductive Amination

Alternatively, reductive amination of a β-keto intermediate with benzylamine could be employed:

-

Ketone Formation : Oxidize a β-hydroxy precursor to a β-keto acid.

-

Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) or pyridine borane in methanol/acetic acid.

-

Yield Optimization : Adjust stoichiometry (1:1.5 benzylamine:ketone) and monitor pH (~6–7).

Stereochemical Control and Chiral Synthesis

The R-configuration at the α-carbon is critical for the compound’s bioactivity. Methods to enforce stereochemistry include:

Chiral Pool Synthesis

Starting from enantiomerically pure (R)-serine ensures retention of configuration. For example:

-

Functionalize the β-hydroxyl group via tosylation and displacement (Section 2.1).

Purification and Characterization

Column Chromatography

Recrystallization

Spectroscopic Characterization

-

1H NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and benzylamino CH2 (δ 3.8–4.2 ppm).

-

HRMS : Exact mass confirmation for [C25H25N2O4 + H]+: 417.1818.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fmoc-OSu + Tosylation | High stereochemical fidelity | Multi-step, costly reagents | 60–75 | 95–98 |

| Reductive Amination | Fewer steps | Requires ketone intermediate | 50–65 | 90–95 |

| Chiral Pool Synthesis | Guaranteed R-configuration | Limited substrate availability | 70–80 | 97–99 |

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry could enhance efficiency:

Chemical Reactions Analysis

Types of Reactions

®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: . Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The presence of the benzylamino moiety enhances its utility in various synthetic pathways.

Peptide Synthesis

One of the primary applications of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid is as a building block in peptide synthesis. The Fmoc group allows for the selective protection of amino groups during the synthesis process. This method is advantageous due to the stability of the Fmoc group under basic conditions, facilitating the formation of complex peptides.

Case Study:

In a study published in Organic Letters, researchers utilized this compound to synthesize a series of bioactive peptides. The incorporation of this compound enabled the efficient assembly of peptides with high purity, demonstrating its effectiveness as a coupling agent in solid-phase peptide synthesis .

Drug Development

The compound's structural characteristics make it suitable for drug development, particularly in designing novel therapeutic agents. Its ability to form stable interactions with biological targets can be exploited to develop inhibitors or modulators.

Example:

Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines. In vitro studies showed that these compounds could induce apoptosis in tumor cells, highlighting their potential as anticancer agents .

Organic Synthesis

Beyond peptide synthesis, this compound serves as an intermediate in various organic reactions. Its reactivity allows for the introduction of functional groups that can be further modified.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Conditions | Product |

|---|---|---|

| Amidation | Coupling with amines | Amides with enhanced biological activity |

| Alkylation | Treatment with alkyl halides | Alkylated derivatives |

| Reduction | Catalytic hydrogenation | Alcohol derivatives |

Research and Development

The compound is frequently used in academic research settings for developing new methodologies in organic synthesis and medicinal chemistry. Its versatility allows researchers to explore new avenues for synthesizing complex molecules.

Case Study:

A recent publication highlighted the use of this compound in synthesizing cyclic peptides, which are known for their stability and bioactivity. The study demonstrated that incorporating this compound significantly improved yields compared to traditional methods .

Mechanism of Action

The mechanism of action of ®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences, molecular properties, and applications of the target compound and its analogs:

Stereochemical Differences

- R vs. S Configuration: The target compound’s R-configuration distinguishes it from S-configured analogs like (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid. Stereochemistry impacts peptide backbone conformation and interactions with chiral biological targets .

Functional Group Reactivity

- Benzylamino vs. Thiol/Disulfanyl: The benzylamino group in the target compound offers nucleophilic reactivity for acylation or alkylation, whereas thiol/disulfanyl groups (e.g., in Fmoc-Cys derivatives) enable disulfide bond formation or metal coordination .

- Hydroxyphenyl vs. Nitrophenyl : The 4-hydroxyphenyl group () enhances solubility in polar solvents, while the nitro group () increases electrophilicity, favoring reactions like reduction or nucleophilic substitution.

Stability and Purity

- Purity: Compounds like (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid are reported with 99.76% HPLC purity, critical for reproducible research .

- Stability : Fmoc-protected compounds are generally stable under acidic conditions but require protection from light and moisture. Substituents like tert-butyldisulfanyl () may introduce sensitivity to reducing agents.

Biological Activity

(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid, also known as a fluorenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may contribute to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical formula of this compound is C25H24N2O4, with a molecular weight of 420.47 g/mol. The compound features a fluorenyl group, which is known for its stability and ability to participate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H24N2O4 |

| Molecular Weight | 420.47 g/mol |

| CAS Number | Not available |

| Purity | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and protein synthesis. The fluorenyl moiety may enhance the compound's binding affinity to target proteins, facilitating its bioactivity.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of fluorenyl derivatives, including this compound). Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, fluorenone derivatives have been reported to possess potent antimicrobial effects against various pathogens .

Antitumor Activity

Fluorenyl derivatives are also being explored for their anticancer properties. Research indicates that some compounds in this class can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Case Studies

- Antimicrobial Evaluation : A study synthesized several fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial activity against standard bacterial strains. The results demonstrated that derivatives containing the fluorenyl moiety exhibited enhanced antimicrobial effects compared to non-fluorenyl counterparts .

- Antitumor Screening : In another investigation, a series of fluorenone derivatives were tested for their antiproliferative activity against various cancer cell lines. The findings suggested that modifications in the side chains significantly influenced the compounds' potency, with certain configurations leading to improved efficacy against tumor cells .

Q & A

Q. What are the critical considerations for optimizing the synthesis of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid to achieve high yields and purity?

Synthesis optimization requires precise control of reaction conditions. Key factors include:

- pH and temperature : Adjusting pH (e.g., mildly basic conditions for Fmoc deprotection) and maintaining temperatures between 0–25°C to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility during coupling reactions .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or preparative HPLC (>95% purity) is recommended .

Q. How does the Fmoc protecting group influence the reactivity and stability of this compound during peptide synthesis?

The Fmoc (fluorenylmethoxycarbonyl) group:

- Temporary protection : Shields the amino group during coupling, enabling selective deprotection under basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile groups .

- Stability : Stable under acidic conditions but cleaved rapidly in basic media, making it ideal for solid-phase peptide synthesis (SPPS) .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Column chromatography : Use silica gel with gradients of dichloromethane/methanol (95:5 to 85:15) to separate by polarity .

- Recrystallization : Ethanol/water mixtures (1:3 ratio) yield high-purity crystals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >99% purity, as validated by NMR and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its stereochemical integrity?

- 1H/13C NMR : Confirm backbone structure and substituent integration (e.g., benzylamino protons at δ 7.2–7.4 ppm) .

- Chiral HPLC : Resolves enantiomeric impurities using chiral stationary phases (e.g., Chiralpak AD-H) .

- Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ at m/z 467.5) .

Advanced Research Questions

Q. How can researchers resolve stereochemical inconsistencies in derivatives of this compound?

- X-ray crystallography : Determines absolute configuration by analyzing crystal packing .

- Circular dichroism (CD) : Correlates Cotton effects with known stereoisomers .

- Dynamic NMR : Detects rotameric equilibria in flexible regions (e.g., benzylamino side chain) .

Q. How should contradictory data regarding the biological activity of structural analogs be analyzed?

- Comparative structural analysis : Tabulate substituent effects on activity (e.g., naphthalene vs. benzyl groups alter hydrophobicity and binding affinity) :

| Substituent | Biological Activity (IC50) | Key Feature |

|---|---|---|

| Benzyl (target compound) | 12 µM | Moderate hydrophobicity |

| 4-Methoxynaphthalene | 5 µM | Enhanced π-π interactions |

| 4-Chlorophenyl | 25 µM | Increased steric hindrance |

- In vitro assays : Use SPR (surface plasmon resonance) to quantify binding kinetics to target proteins .

Q. What experimental strategies elucidate the interaction of this compound with biological macromolecules?

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) .

- Molecular docking : Predicts binding poses using software like AutoDock Vina; validate with mutagenesis studies .

- Fluorescence quenching : Monitors conformational changes in proteins upon ligand binding .

Q. How can computational modeling improve the design of analogs with enhanced pharmacological profiles?

- QM/MM simulations : Optimize transition states for reactions involving the benzylamino group .

- MD simulations : Predict solubility and membrane permeability by simulating interactions with lipid bilayers .

- ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.